2-((difluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide
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Description
2-((difluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide, commonly known as Difluoromethylornithine (DFMO), is a small molecule inhibitor that has been extensively studied for its therapeutic potential in various diseases. DFMO is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that catalyzes the first step in polyamine biosynthesis, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Bio-imaging and Chemosensors
A study by Ravichandiran et al. (2020) developed a phenoxazine-based fluorescent chemosensor for the discriminative detection of Cd2+ and CN− ions, showcasing its application in bio-imaging in live cells and zebrafish larvae. This illustrates the potential of similar compounds in environmental monitoring and biological imaging applications Ravichandiran et al., 2020.
Metabolic Studies
Richter et al. (2022) explored the in vitro metabolic fate of synthetic cannabinoid receptor agonists, including studies on isozyme mapping and carboxylesterase activity. While the specific compound is not mentioned, this research provides an example of how similar compounds can be studied for their metabolic pathways and potential pharmaceutical applications Richter et al., 2022.
Electrophysiological Activity
Research by Morgan et al. (1990) on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides indicates potential applications of similar compounds in developing class III antiarrhythmic agents Morgan et al., 1990.
Anticancer Agents
Yılmaz et al. (2015) synthesized pro-apoptotic indapamide derivatives, highlighting the potential of sulfonamide compounds in anticancer research. One compound demonstrated significant proapoptotic activity against melanoma cell lines, suggesting similar compounds could be explored for their anticancer properties Yılmaz et al., 2015.
Organic Synthesis
Cui et al. (2018) reported on a metal-free, three-component domino reaction for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, demonstrating the versatility of similar compounds in organic synthesis and chemical engineering Cui et al., 2018.
properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O5S/c17-16(18)26(22,23)14-6-2-1-4-11(14)15(21)19-9-10-8-13(25-20-10)12-5-3-7-24-12/h1-8,16H,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMFNHSQPNSJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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